gw8510

Descripción

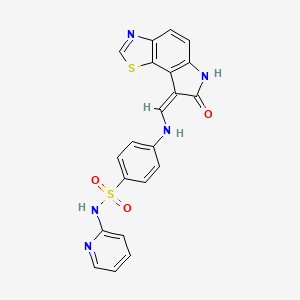

Structure

3D Structure

Propiedades

IUPAC Name |

4-[(7-hydroxy-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-yl)methylideneamino]-N-pyridin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N5O3S2/c27-21-15(19-16(25-21)8-9-17-20(19)30-12-24-17)11-23-13-4-6-14(7-5-13)31(28,29)26-18-3-1-2-10-22-18/h1-12,25,27H,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNIYBIKHDLGMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NC4=C3C5=C(C=C4)N=CS5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222036-17-1 | |

| Record name | GW8510 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222036171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of GW8510

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW8510 is a potent small molecule inhibitor with a multifaceted mechanism of action, primarily targeting Cyclin-Dependent Kinase 2 (CDK2) and Ribonucleotide Reductase M2 (RRM2).[1][2] This dual inhibitory activity disrupts critical cellular processes, including cell cycle progression and DNA synthesis, leading to anti-proliferative effects in various cancer cell lines.[1][2] Furthermore, this compound has been shown to induce apoptosis and autophagy, and modulate metabolic pathways such as the AMPK/PGC1α signaling cascade. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanisms of Action

This compound exerts its biological effects through the inhibition of two key cellular proteins:

-

Cyclin-Dependent Kinase 2 (CDK2): As a critical regulator of the cell cycle, CDK2, in complex with cyclin E or cyclin A, governs the G1/S phase transition and S phase progression. This compound is a potent inhibitor of CDK2, thereby inducing cell cycle arrest.[2][3]

-

Ribonucleotide Reductase M2 (RRM2): RRM2 is a subunit of the enzyme ribonucleotide reductase, which is essential for the synthesis of deoxyribonucleotides, the building blocks of DNA. By inhibiting RRM2, this compound depletes the pool of available dNTPs, leading to the stalling of DNA replication and the induction of DNA damage.[1][4][5]

Quantitative Data

The inhibitory activity of this compound against various cyclin-dependent kinases has been quantified, demonstrating its high potency for CDK2.

| Target | IC50 (nM) |

| CDK2/cyclin E | 3 |

| CDK2/cyclin A | 3 |

| CDK5/p25 | 7 |

| CDK1/cyclin B | 49 |

| CDK4/cyclin D | 139 |

| CDK7/cyclin H | 317 |

| CDK9/cyclin T | 543 |

| (Data sourced from Cayman Chemical)[3] |

Signaling Pathways

This compound modulates several key signaling pathways, leading to its observed cellular effects.

Cell Cycle Arrest and Apoptosis Induction

Inhibition of CDK2 by this compound leads to cell cycle arrest at the G1/S transition. Concurrently, inhibition of RRM2 induces DNA damage, which can trigger apoptosis. Furthermore, this compound has been shown to downregulate the X-linked inhibitor of apoptosis (XIAP) at the transcriptional level, further sensitizing cells to apoptotic stimuli.

Autophagy Induction

The inhibition of RRM2 by this compound has been demonstrated to induce autophagic cell death in cancer cells.[4][6] This process is characterized by the formation of autophagosomes and the degradation of cellular components.

AMPK/PGC1α Signaling Pathway Activation

In the context of muscle physiology, this compound has been shown to alleviate muscle atrophy by activating the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC1α) signaling pathway. Activation of AMPK can, in turn, upregulate p21 and p27, which inhibit CDK2, creating a feedback loop.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the no-treatment control.

Western Blot Analysis for RRM2 and XIAP

This protocol is used to determine the effect of this compound on the protein expression levels of RRM2 and XIAP.

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-RRM2, anti-XIAP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

-

Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.

Assessment of Autophagy (LC3-II and p62 Detection)

This protocol is used to assess the induction of autophagy by this compound through the detection of the autophagy markers LC3-II and p62.

Procedure: The procedure is similar to the Western Blot protocol described above (Section 4.2). The primary antibodies used will be anti-LC3B and anti-p62/SQSTM1. An increase in the ratio of LC3-II to LC3-I and a decrease in p62 levels are indicative of autophagy induction.

Conclusion

This compound is a promising therapeutic agent with a well-defined dual mechanism of action targeting CDK2 and RRM2. Its ability to induce cell cycle arrest, apoptosis, and autophagy in cancer cells, coupled with its potential to modulate metabolic pathways, highlights its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals investigating the multifaceted activities of this compound. Further research is warranted to fully elucidate the intricate signaling networks modulated by this compound and to explore its clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CDK2&RRM2 inhibitor | Anticancer | TargetMol [targetmol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Repositioning of a cyclin-dependent kinase inhibitor this compound as a ribonucleotide reductase M2 inhibitor to treat human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Acquired tamoxifen resistance is surmounted by this compound through ribonucleotide reductase M2 downregulation-mediated autophagy induction - PubMed [pubmed.ncbi.nlm.nih.gov]

GW8510 as a Selective CDK5 Inhibitor in Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 5 (CDK5) is a critical proline-directed serine/threonine kinase in the central nervous system, essential for neuronal development, migration, and synaptic plasticity. Its dysregulation, primarily through the proteolytic cleavage of its activator p35 to the more stable p25, leads to hyperactivation and has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. GW8510, a 3'-substituted indolone, was initially developed as a potent inhibitor of CDK2.[1] However, subsequent research has highlighted its remarkable efficacy and selectivity as an inhibitor of CDK5 within neuronal contexts, where it exhibits significant neuroprotective properties.[1][2] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action as a neuronal CDK5 inhibitor, its selectivity profile, and detailed protocols for its application in research settings.

Mechanism of Action and Signaling Pathways

In post-mitotic neurons, CDK5 activity is tightly regulated by its association with neuron-specific activators, p35 or p39.[3][4][5] Under neurotoxic stress, calcium influx activates the protease calpain, which cleaves p35 into a truncated, more stable p25 fragment. This p25 fragment forms a hyperactive and mislocalized complex with CDK5, leading to the aberrant phosphorylation of various substrates, contributing to neuronal apoptosis and death.[5][6][7]

This compound functions as an ATP-competitive inhibitor. While it inhibits CDK2 in biochemical assays, it demonstrates functional selectivity for CDK5 in cultured neurons.[1][2] This neuronal selectivity is crucial, as it avoids the cytostatic effects associated with the inhibition of mitotic CDKs.[1] this compound has been shown to prevent neuronal apoptosis by inhibiting the downstream effects of aberrant CDK5 activity, notably by reducing the phosphorylation of the transcription factor c-jun.[1] This neuroprotective effect occurs independently of the Akt and MEK-ERK signaling pathways.[1]

Quantitative Data and Selectivity Profile

This compound is a potent inhibitor of both CDK2 and CDK5 in biochemical assays, with low nanomolar IC50 values. However, its selectivity against other CDKs is noteworthy, making it a valuable tool for distinguishing CDK2/5-driven processes from those mediated by other cell cycle kinases.

| Kinase Complex | IC50 (nM) | Reference |

| CDK2/cyclin E | 3 | [8] |

| CDK2/cyclin A | 3 | [8] |

| CDK5/p25 | 7 | [8] |

| CDK1/cyclin B | 49 | [8] |

| CDK4/cyclin D | 139 | [8] |

| CDK7/cyclin H | 317 | [8] |

| CDK9/cyclin T | 543 | [8] |

Table 1: In Vitro Inhibitory Activity of this compound against various Cyclin-Dependent Kinases.

In addition to its CDK inhibition, this compound has been identified as an inhibitor of ribonucleotide reductase M2 (RRM2), which may contribute to its anti-cancer activities observed in non-neuronal cells.[2][9]

| Cell Line | Treatment | Effect | Concentration | Reference |

| HCT116 Colon Cancer | This compound | Induces autophagy | 4 µM | [8] |

| HCT116 Colon Cancer | This compound | Inhibits RRM2 expression | 1-4 µM | [2] |

| Non-Small Cell Lung Cancer | This compound | Downregulates XIAP expression | 0-10 µM | [10] |

| Cerebellar Granule Neurons | Low Potassium | Induces Apoptosis | N/A | [1] |

| Cerebellar Granule Neurons | This compound + Low Potassium | Inhibits Apoptosis | Not Specified | [1][2] |

Table 2: Cellular Activities of this compound.

Experimental Protocols

Protocol: In Vitro CDK5/p25 Kinase Inhibition Assay

This protocol describes a non-radioactive, luminescence-based assay to determine the IC50 of this compound against CDK5/p25 by quantifying ATP consumption.

Materials:

-

Recombinant active CDK5/p25 enzyme

-

Histone H1 protein (as substrate)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP solution

-

This compound stock solution in DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 384-well assay plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute into Kinase Buffer to the desired final concentrations. Include a DMSO-only control.

-

Kinase Reaction Setup:

-

To each well of a 384-well plate, add 5 µL of the diluted this compound or DMSO control.

-

Add 10 µL of a solution containing the CDK5/p25 enzyme and Histone H1 substrate in Kinase Buffer.

-

Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

-

Initiate Reaction: Add 10 µL of ATP solution (at a concentration near the Km for the enzyme) to each well to start the kinase reaction.

-

Incubation: Incubate the plate for 60 minutes at 30°C.

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates a luciferase/luciferin reaction that produces light.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is proportional to the amount of ADP generated and thus to the kinase activity.

-

Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: Neuroprotection Assay in Primary Neurons

This protocol details a method for assessing the neuroprotective effects of this compound on primary cerebellar granule neurons (CGNs) undergoing potassium deprivation-induced apoptosis.[1]

Materials:

-

Primary Cerebellar Granule Neurons (CGNs) isolated from postnatal day 7-8 rat pups.

-

High Potassium (HK) Medium: Basal Medium Eagle supplemented with 10% FBS, 2 mM L-glutamine, penicillin/streptomycin, and 25 mM KCl.

-

Low Potassium (LK) Medium: Same as HK medium, but with 5 mM KCl.

-

This compound stock solution in DMSO.

-

TUNEL assay kit for detecting DNA fragmentation.

-

Anti-active Caspase-3 antibody for immunocytochemistry.

Procedure:

-

Cell Culture: Plate freshly isolated CGNs on poly-L-lysine coated plates or coverslips in HK medium. Culture for 7 days to allow for maturation.

-

Induction of Apoptosis: On day 7, gently wash the neurons twice with LK medium. Then, replace the HK medium with LK medium.

-

Treatment: Immediately after switching to LK medium, add this compound to the desired final concentrations (e.g., 10 nM - 1 µM). Include a DMSO vehicle control group and a control group maintained in HK medium.

-

Incubation: Incubate the cultures for 24 hours at 37°C in a 5% CO2 incubator.

-

Assessment of Apoptosis:

-

TUNEL Staining: Fix the cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Follow the manufacturer's protocol for the TUNEL assay to label cells with fragmented DNA. Counterstain nuclei with DAPI.

-

Immunocytochemistry: Fix and permeabilize cells as above. Block with 5% goat serum. Incubate with a primary antibody against cleaved (active) Caspase-3 overnight at 4°C. Follow with an appropriate fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.

-

-

Microscopy and Quantification: Acquire images using a fluorescence microscope. Quantify the percentage of TUNEL-positive or active Caspase-3-positive cells relative to the total number of DAPI-stained nuclei. A significant reduction in this percentage in this compound-treated wells compared to the LK-only control indicates neuroprotection.

Protocol: Western Blot for Phospho-c-jun

This protocol is for analyzing the effect of this compound on the phosphorylation of the CDK5 substrate c-jun at Ser63/73 in neurons undergoing apoptosis.

Materials:

-

Neuronal cell lysates prepared as described in Protocol 4.2.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer apparatus.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-phospho-c-jun (Ser63), Rabbit anti-total c-jun, Mouse anti-β-actin.

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

-

Enhanced Chemiluminescence (ECL) substrate.

Procedure:

-

Lysate Preparation: After 8-12 hours of treatment (as described in 4.2), wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for phospho-c-jun (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

-

Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using a digital imager.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed for total c-jun and then for a loading control like β-actin, following the same immunoblotting procedure.

-

Analysis: Quantify band intensities using densitometry software. Calculate the ratio of phospho-c-jun to total c-jun for each condition.

Conclusion and Future Directions

This compound is a potent small molecule inhibitor of CDK5 in neurons, demonstrating significant neuroprotective effects in vitro. Its ability to rescue neurons from apoptotic cell death, coupled with a well-defined selectivity profile, establishes it as an invaluable chemical probe for investigating CDK5-mediated signaling pathways. The provided protocols offer a robust framework for researchers to explore the therapeutic potential of CDK5 inhibition in models of neurodegeneration. While its off-target effects on CDK2 and RRM2 must be considered in experimental design, its functional selectivity within neuronal systems makes it a powerful tool. The 3'-substituted indolone scaffold of this compound also serves as a promising starting point for the development of next-generation, highly selective CDK5 inhibitors for the treatment of neurodegenerative diseases.[1]

References

- 1. Inhibition of neuronal apoptosis by the cyclin-dependent kinase inhibitor this compound: identification of 3' substituted indolones as a scaffold for the development of neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Frontiers | Focusing on cyclin-dependent kinases 5: A potential target for neurological disorders [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Targeting Cdk5 Activity in Neuronal Degeneration and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Repositioning of a cyclin-dependent kinase inhibitor this compound as a ribonucleotide reductase M2 inhibitor to treat human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Downregulation of XIAP and induction of apoptosis by the synthetic cyclin-dependent kinase inhibitor this compound in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

gw8510 signaling pathway analysis

An In-depth Technical Guide to the GW8510 Signaling Pathway

Introduction

This compound is a small molecule inhibitor with a multifaceted mechanism of action, demonstrating significant potential in oncology and neuroprotection research. Initially identified as a potent inhibitor of cyclin-dependent kinases (CDKs), subsequent studies have revealed its role in targeting ribonucleotide reductase M2 (RRM2), leading to a cascade of downstream cellular effects. This guide provides a comprehensive analysis of the signaling pathways modulated by this compound, detailed experimental protocols for its study, and quantitative data to support its characterization.

Core Mechanisms and Signaling Pathways

This compound exerts its biological effects primarily through the dual inhibition of two critical cellular proteins: Cyclin-Dependent Kinase 2 (CDK2) and Ribonucleotide Reductase M2 (RRM2). This dual-targeting mechanism disrupts fundamental processes of cell cycle progression and DNA synthesis, ultimately leading to anticancer and neuroprotective activities.[1][2]

Inhibition of Cyclin-Dependent Kinases (CDKs)

This compound is a potent, ATP-competitive inhibitor of CDKs, with high selectivity for CDK2 and CDK5.[3]

-

CDK2 Inhibition and Cell Cycle Arrest : CDK2, in complex with Cyclin E and Cyclin A, is a key regulator of the G1/S phase transition of the cell cycle.[4] By inhibiting the kinase activity of CDK2/Cyclin E and CDK2/Cyclin A complexes, this compound prevents the phosphorylation of crucial substrates like the Retinoblastoma protein (Rb). This inhibition leads to cell cycle arrest at the G1/S checkpoint, thereby suppressing the proliferation of cancer cells.[4][5]

-

CDK5 Inhibition and Neuroprotection : In neuronal cells, this compound primarily inhibits CDK5.[1] This activity is linked to its observed neuroprotective effects, such as protecting neurons from cell death induced by potassium medium withdrawal and against MPP+-induced cytotoxicity in in vitro models of Parkinson's disease.[1][3]

Inhibition of Ribonucleotide Reductase M2 (RRM2)

A significant aspect of this compound's anticancer activity stems from its repositioned role as an RRM2 inhibitor.[6] RRM2 is a critical enzyme subunit for the synthesis of deoxyribonucleotides (dNTPs), the essential building blocks for DNA replication and repair.[2][6]

-

Mechanism of RRM2 Inhibition : this compound specifically reduces the protein expression of RRM2 without affecting the RRM1 subunit.[1][6] This reduction is achieved by promoting the proteasomal degradation of the RRM2 protein.[6]

-

Downstream Effects : The depletion of RRM2 limits the cellular pool of dNTPs, which in turn inhibits DNA synthesis and repair. This mechanism is particularly effective against rapidly proliferating cancer cells that have a high demand for dNTPs.[6]

Induction of Programmed Cell Death

The disruption of core cellular processes by this compound triggers multiple forms of programmed cell death.

-

Autophagy : In colorectal cancer (CRC) cells, this compound is a potent inducer of autophagic cell death.[6] This is evidenced by the increased expression of autophagy markers such as LC3-II and the degradation of p62.[6] The combination of this compound with tamoxifen has been shown to significantly inhibit the survival of tamoxifen-resistant breast cancer cells through the induction of autophagy.[1]

-

Apoptosis : this compound can also induce apoptosis. In CRC cells, this is demonstrated by the dose-dependent cleavage of Poly (ADP-ribose) polymerase (PARP).[6] In non-small cell lung cancer (NSCLC) cells, this compound induces apoptosis by transcriptionally downregulating the X-linked inhibitor of apoptosis (XIAP), a key anti-apoptotic protein.[7]

-

Pyroptosis : Recent studies in triple-negative breast cancer (TNBC) cells have shown that this compound can instigate pyroptosis, a form of inflammatory cell death, through the activation of the caspase-3/Gasdermin E (GSDME) pathway.[8]

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays.

Table 1: Kinase Inhibitory Activity of this compound

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against a panel of cyclin-dependent kinases. The data highlights the compound's high potency and selectivity for CDK2 and CDK5 complexes.

| Kinase Complex | IC₅₀ (nM) | Reference |

| Cdk2 / cyclin E | 3 | [3] |

| Cdk2 / cyclin A | 3 | [3] |

| Cdk5 / p25 | 7 | [3] |

| Cdk1 / cyclin B | 49 | [3] |

| Cdk4 / cyclin D | 139 | [3] |

| Cdk7 / cyclin H | 317 | [3] |

| Cdk9 / cyclin T | 543 | [3] |

Table 2: Cellular Activity of this compound

This table presents the effective concentrations of this compound required to elicit specific biological responses in various cancer cell lines.

| Cell Line | Activity | Concentration | Duration | Reference |

| HCT116 (Colorectal) | Inhibition of cell viability | 0.5 - 4 µM | 72 h | [1] |

| HCT116 (Colorectal) | Inhibition of RRM2 expression | 1 - 4 µM | 24 h | [1] |

| HCT116 (Colorectal) | Induction of autophagy | 4 µM | - | [3] |

| NSCLC cell lines | Induction of apoptosis | 0 - 10 µM | - | [7] |

| Tamoxifen-resistant Breast Cancer | Inhibition of cell survival (with 5 µM Tamoxifen) | 5 µM | 48 h | [1] |

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with this compound.

Caption: Core mechanism of this compound targeting CDK2 and RRM2.

Caption: Programmed cell death pathways induced by this compound.

Caption: Experimental workflow for a cell viability (MTT) assay.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Protocol 1: Cell Viability MTT Assay

This protocol is used to determine the effect of this compound on the metabolic activity and proliferation of cancer cells.[6]

-

Cell Seeding : Plate cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment : Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing this compound at various concentrations (e.g., 0.1 to 10 µM). Include a vehicle control (e.g., DMSO) and a no-cell blank control.

-

Incubation : Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.

-

MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis : Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis for Protein Expression

This method is used to detect changes in the expression levels of target proteins like RRM2, XIAP, or autophagy markers like LC3.[6][7]

-

Cell Lysis : Plate cells in 6-well plates and treat with this compound for the specified time (e.g., 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE : Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-RRM2, anti-cleaved PARP, anti-LC3, anti-XIAP) overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

-

Secondary Antibody Incubation : Wash the membrane three times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis : Quantify the band intensities using densitometry software and normalize them to the loading control to determine relative protein expression.

Protocol 3: In Vitro Kinase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified CDK complexes.[4][9]

-

Assay Preparation : The assay is typically performed in a 96- or 384-well plate format. The reaction mixture includes a buffer solution, purified active kinase (e.g., CDK2/Cyclin E), a specific peptide substrate, and required cofactors like ATP and MgCl₂.

-

Inhibitor Addition : Add this compound in a series of dilutions (e.g., a 12-point dose-response curve) to the assay wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Reaction Initiation : Initiate the kinase reaction by adding ATP.

-

Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

-

Detection : Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

-

Radiometric Assays : Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-Based Assays : Measuring the amount of ATP remaining after the reaction (e.g., Kinase-Glo® assay). Less light indicates higher kinase activity.

-

Fluorescence/FRET Assays : Using fluorescently labeled substrates.

-

-

Data Analysis : Plot the measured kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the kinase activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CDK2&RRM2 inhibitor | Anticancer | TargetMol [targetmol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. g1therapeutics.com [g1therapeutics.com]

- 5. mdpi.com [mdpi.com]

- 6. Repositioning of a cyclin-dependent kinase inhibitor this compound as a ribonucleotide reductase M2 inhibitor to treat human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Downregulation of XIAP and induction of apoptosis by the synthetic cyclin-dependent kinase inhibitor this compound in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide on the Target Protein Binding Affinity of GW8510

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW8510 is a small molecule inhibitor with significant potential in oncology and neuroprotective research.[1] Initially identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), further studies have revealed its dual-action mechanism, which also involves the inhibition of Ribonucleotide Reductase M2 (RRM2).[1][2] This technical guide provides a comprehensive overview of the target protein binding affinity of this compound, detailing its interactions with both CDK2 and RRM2. The information presented herein is intended to support further research and drug development efforts by providing a clear understanding of this compound's molecular interactions and the experimental methodologies used to characterize them.

Target Protein Binding Affinity and Selectivity

This compound exhibits high affinity for CDK2, a key regulator of cell cycle progression, particularly at the G1/S phase transition.[3] Its inhibitory activity extends to other CDK complexes, albeit with lower potency, demonstrating a degree of selectivity. Furthermore, this compound has been shown to downregulate the expression of RRM2, a critical enzyme for DNA synthesis and repair, through proteasomal degradation.[4][5]

Quantitative Binding Affinity Data

The binding affinity of this compound for various cyclin-dependent kinase complexes has been determined through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, are summarized in the table below.

| Target Protein Complex | IC50 (nM) |

| Cdk2/cyclin E | 3 |

| Cdk2/cyclin A | 3 |

| Cdk5/p25 | 7 |

| Cdk1/cyclin B | 49 |

| Cdk4/cyclin D | 139 |

| Cdk7/cyclin H | 317 |

| Cdk9/cyclin T | 543 |

Data sourced from Cayman Chemical product information.

Signaling Pathways and Mechanism of Action

This compound exerts its cellular effects by modulating key signaling pathways involved in cell cycle regulation and DNA synthesis. Its primary mechanism involves the direct inhibition of CDK2 activity and the indirect downregulation of RRM2.

CDK2-Mediated Cell Cycle Regulation

CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1 to S phase transition of the cell cycle. It phosphorylates key substrates, such as the Retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the expression of genes required for DNA replication. By inhibiting CDK2, this compound prevents the phosphorylation of these substrates, leading to cell cycle arrest at the G1/S checkpoint.

Caption: this compound inhibits CDK2, preventing Rb phosphorylation and halting the cell cycle at the G1/S transition.

RRM2 Downregulation and DNA Synthesis

Recent studies have revealed that this compound also functions as an inhibitor of RRM2.[4] It promotes the proteasomal degradation of RRM2, leading to a depletion of deoxyribonucleotides (dNTPs), the building blocks for DNA synthesis. This action further contributes to the anti-proliferative effects of this compound. A proposed mechanism involves the activation of CDK2, which then targets RRM2 for degradation.[6][7]

Caption: this compound can lead to CDK2-mediated proteasomal degradation of RRM2, inhibiting DNA synthesis.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the binding affinity and mechanism of action of this compound.

CDK2 Kinase Binding Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of this compound to CDK2/cyclin E1.

Materials:

-

CDK2/cyclin E1 enzyme

-

LanthaScreen® Eu-anti-tag antibody

-

Kinase Tracer 236 (Alexa Fluor® 647-labeled)

-

1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound compound (serially diluted)

-

384-well plate

Procedure:

-

Prepare a 4X solution of the this compound test compound in 1X Kinase Buffer A.

-

Prepare a 2X kinase/antibody mixture containing the CDK2/cyclin E1 enzyme and the Eu-anti-tag antibody in 1X Kinase Buffer A.

-

Prepare a 4X solution of the Kinase Tracer 236 in 1X Kinase Buffer A.

-

In a 384-well plate, add 4 µL of the 4X test compound solution.

-

Add 8 µL of the 2X kinase/antibody mixture to each well.

-

Add 4 µL of the 4X tracer solution to each well.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot against the this compound concentration to determine the IC50 value.

Caption: Workflow for the LanthaScreen® Eu Kinase Binding Assay to determine this compound IC50.

RRM2 Expression Analysis (Western Blot)

This protocol describes the use of Western blotting to assess the effect of this compound on RRM2 protein levels in cancer cells.

Materials:

-

HCT116 human colorectal cancer cells

-

Cell culture medium and supplements

-

This compound compound

-

MG132 (proteasome inhibitor)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-RRM2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture HCT116 cells to ~70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 1-4 µM) for 24 hours. Include a vehicle control (DMSO) and a co-treatment with MG132.

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against RRM2 and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative expression levels of RRM2.

Caption: Workflow for Western blot analysis of RRM2 expression following this compound treatment.

Conclusion

This compound is a dual inhibitor of CDK2 and RRM2, demonstrating potent anti-proliferative effects through the modulation of cell cycle progression and DNA synthesis. This technical guide has provided a detailed overview of its target protein binding affinities, the signaling pathways it affects, and the experimental protocols used for its characterization. The presented data and methodologies offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. media.cellsignal.com [media.cellsignal.com]

- 4. Repositioning of a cyclin-dependent kinase inhibitor this compound as a ribonucleotide reductase M2 inhibitor to treat human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ribonucleotide reductase M2 (RRM2): Regulation, function and targeting strategy in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the ATR-CHK1 pathway in Ewing sarcoma cells causes DNA damage and apoptosis via the CDK2-mediated degradation of RRM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the ATR-CHK1 Pathway in Ewing Sarcoma Cells Causes DNA Damage and Apoptosis via the CDK2-Mediated Degradation of RRM2 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Kinase Assay for GW8510: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW8510 is a potent small molecule inhibitor primarily targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1] Additionally, this compound has been identified as an inhibitor of Ribonucleotide Reductase M2 (RRM2), a crucial enzyme in DNA synthesis.[1] This dual activity underscores its potential in anticancer research. This technical guide provides an in-depth overview of the core methodologies required to perform an in vitro kinase assay for this compound, focusing on its interaction with CDK2. It also addresses the current understanding of this compound's mechanism of action on RRM2.

Quantitative Data: Inhibitory Profile of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of protein kinases, demonstrating its selectivity profile.

| Kinase Target | IC50 (nM) |

| CDK2/cyclin A | 3 |

| CDK2/cyclin E | 3 |

| CDK5/p25 | 7 |

| CDK1/cyclin B | 49 |

| CDK4/cyclin D1 | 139 |

| GSK3β | >10,000 |

| PKA | >10,000 |

| PKCα | >10,000 |

| c-Raf | >10,000 |

| JNK3 | >10,000 |

| MKK7 | >10,000 |

| MSK1 | >10,000 |

| SAPK2a | >10,000 |

| SAPK2b | >10,000 |

| JNK1 | >10,000 |

| JNK2 | >10,000 |

Experimental Protocols

In Vitro CDK2 Kinase Assay

This protocol outlines a common method for assessing the inhibitory activity of this compound against CDK2 in a biochemical setting. The assay measures the phosphorylation of a substrate by CDK2 in the presence of varying concentrations of the inhibitor.

Materials:

-

Recombinant human CDK2/cyclin A or CDK2/cyclin E

-

Kinase substrate (e.g., Histone H1 or a specific peptide substrate)

-

This compound (dissolved in DMSO)

-

Adenosine 5'-triphosphate (ATP)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series could be 1 µM.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

1 µL of this compound dilution (or DMSO for control)

-

2 µL of CDK2/cyclin enzyme solution

-

2 µL of a mixture containing the kinase substrate and ATP. The final ATP concentration is often at or near the Km for the specific kinase.

-

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

RRM2 Inhibition Assessment

Current evidence suggests that this compound does not directly inhibit the enzymatic activity of RRM2 in a purified in vitro system. Instead, it has been shown to decrease the intracellular levels of the RRM2 protein by promoting its degradation.[1] Therefore, a cell-based assay is more appropriate for evaluating the effect of this compound on RRM2.

Western Blot Analysis of RRM2 Expression:

Materials:

-

Cancer cell line (e.g., HCT116)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against RRM2

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in a culture plate and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 1-4 µM) for a specific duration (e.g., 24 hours). Include a DMSO-treated control.

-

Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against RRM2 overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and then add the chemiluminescent substrate.

-

-

Image Acquisition: Capture the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities for RRM2 and the loading control. Normalize the RRM2 signal to the loading control to determine the relative change in RRM2 protein levels upon treatment with this compound.

Visualizations

Caption: Signaling pathways affected by this compound.

Caption: In vitro CDK2 kinase assay workflow.

References

An In-Depth Technical Guide to the Effects of GW8510 on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW8510 is a potent small molecule inhibitor with significant effects on cell cycle progression, primarily through its targeting of Cyclin-Dependent Kinase 2 (CDK2) and Ribonucleotide Reductase M2 (RRM2). This dual-inhibitory action leads to cell cycle arrest, predominantly at the G2/M phase, and the induction of apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, detailed experimental protocols for assessing its cellular effects, and a summary of quantitative data on its impact on cell cycle distribution. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of this compound's mode of action and its potential as a therapeutic agent.

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, making the proteins that control cell cycle progression attractive targets for therapeutic intervention. Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the transitions between different phases of the cell cycle. This compound has emerged as a significant inhibitor of CDK2, a key kinase involved in the G1/S and S phase transitions. Additionally, this compound has been identified as an inhibitor of Ribonucleotide Reductase M2 (RRM2), an enzyme essential for the synthesis of deoxyribonucleotides, the building blocks of DNA. This multifaceted inhibitory profile makes this compound a compound of great interest in cancer research and drug development.

Mechanism of Action

This compound exerts its effects on cell cycle progression through the inhibition of two key cellular components:

-

Cyclin-Dependent Kinase 2 (CDK2): As a potent inhibitor of CDK2, this compound disrupts the normal progression of the cell cycle. The Cyclin E/CDK2 and Cyclin A/CDK2 complexes are crucial for the G1 to S phase transition and for DNA replication during the S phase. By inhibiting CDK2, this compound prevents the phosphorylation of key substrates, including the Retinoblastoma protein (pRb). This leads to the failure of cells to progress from G1 into S phase and can also impact S phase progression itself, ultimately leading to cell cycle arrest.

-

Ribonucleotide Reductase M2 (RRM2): this compound also functions as an inhibitor of RRM2. RRM2 is a critical subunit of the enzyme ribonucleotide reductase, which catalyzes the conversion of ribonucleotides to deoxyribonucleotides. This process is the rate-limiting step in DNA synthesis. Inhibition of RRM2 by this compound leads to a depletion of the deoxyribonucleotide pool, which in turn stalls DNA replication and induces DNA damage, contributing to cell cycle arrest and apoptosis.

The combined inhibition of CDK2 and RRM2 by this compound results in a robust anti-proliferative effect in cancer cells. Furthermore, studies have shown that this compound can induce apoptosis through the downregulation of the X-linked inhibitor of apoptosis (XIAP) protein at the transcriptional level.

Quantitative Data on Cell Cycle Effects

The following tables summarize the quantitative effects of this compound on kinase inhibition and cell cycle distribution in various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC₅₀ (nM) |

| CDK2/cyclin E | 3 |

| CDK2/cyclin A | 3 |

| CDK5/p25 | 7 |

| CDK1/cyclin B | 49 |

| CDK4/cyclin D | 139 |

| CDK7/cyclin H | 317 |

| CDK9/cyclin T | 543 |

Table 2: Effect of this compound on Cell Cycle Distribution in Human Cancer Cell Lines

| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |

| HCT116 (p53+/+) | 0 (Control) | 24 | 55.2 | 24.3 | 20.5 | [1] |

| 1 | 24 | 48.7 | 25.1 | 26.2 | [1] | |

| 2 | 24 | 35.6 | 23.9 | 40.5 | [1] | |

| 4 | 24 | 25.1 | 18.7 | 56.2 | [1] | |

| HCT116 (p53-/-) | 0 (Control) | 24 | 58.3 | 22.1 | 19.6 | [1] |

| 1 | 24 | 50.1 | 23.5 | 26.4 | [1] | |

| 2 | 24 | 38.9 | 21.8 | 39.3 | [1] | |

| 4 | 24 | 28.4 | 17.5 | 54.1 | [1] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Figure 1: this compound inhibits CDK2, disrupting pRb phosphorylation and G1/S progression.

Figure 2: this compound inhibits RRM2, leading to depleted dNTPs, cell cycle arrest, and apoptosis.

Figure 3: this compound downregulates XIAP transcription, promoting caspase-mediated apoptosis.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell lines (e.g., HCT116, A549, H1299, H460)

-

Complete cell culture medium

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.

-

Allow cells to attach overnight.

-

Treat cells with various concentrations of this compound (e.g., 0, 1, 2, 4 µM) for the desired duration (e.g., 24, 48, 72 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet with 5 mL of ice-cold PBS. Centrifuge again.

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells at 500 x g for 5 minutes.

-

Discard the ethanol and wash the cell pellet with 5 mL of PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.

-

Figure 4: Experimental workflow for cell cycle analysis using flow cytometry.

Western Blot Analysis of Cell Cycle-Related Proteins

This protocol describes the detection of key proteins involved in cell cycle regulation (e.g., pRb, phospho-pRb, XIAP) in cells treated with this compound.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pRb, anti-phospho-pRb (Ser807/811), anti-XIAP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction:

-

Lyse cell pellets in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for all samples and add Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL detection reagent to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

In Vitro CDK2 Kinase Assay

This protocol outlines a method to measure the inhibitory effect of this compound on CDK2 activity.

Materials:

-

Recombinant active CDK2/Cyclin E or CDK2/Cyclin A

-

Histone H1 (as a substrate)

-

This compound

-

Kinase assay buffer

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the kinase assay buffer, recombinant CDK2/Cyclin complex, and varying concentrations of this compound.

-

Pre-incubate for 10 minutes at 30°C.

-

-

Kinase Reaction:

-

Initiate the reaction by adding Histone H1 and [γ-³²P]ATP.

-

Incubate for 20 minutes at 30°C.

-

-

Stopping the Reaction and Detection:

-

Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the paper three times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the P81 paper using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

-

Conclusion

This compound is a potent inhibitor of cell cycle progression with a dual mechanism of action targeting both CDK2 and RRM2. This leads to effective cell cycle arrest, primarily at the G2/M phase, and induction of apoptosis in a variety of cancer cell lines. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound or similar compounds. The detailed understanding of its molecular targets and cellular effects is crucial for the further investigation of its therapeutic potential in oncology. The provided diagrams and experimental workflows offer a clear framework for designing and interpreting studies aimed at elucidating the intricate effects of this compound on cancer cell biology.

References

Methodological & Application

Application Notes and Protocols for GW8510 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW8510 is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant potential in cancer research and drug development. Primarily targeting CDK2, this compound disrupts cell cycle progression, leading to cell cycle arrest and apoptosis in various cancer cell lines. Its mechanism of action also involves the downregulation of key anti-apoptotic proteins and the activation of tumor suppressor pathways, making it a valuable tool for investigating cell cycle regulation and a promising candidate for therapeutic development.

These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its use in cell culture experiments.

Mechanism of Action

This compound exerts its anti-proliferative effects through the inhibition of cyclin-dependent kinases, which are crucial regulators of cell cycle progression. The primary targets of this compound are CDK2/cyclin E and CDK2/cyclin A complexes, which are essential for the G1/S transition and S phase progression. By inhibiting these complexes, this compound effectively halts the cell cycle.

Furthermore, this compound has been shown to induce apoptosis through pathways independent of its direct CDK inhibition. A key mechanism is the downregulation of the X-linked inhibitor of apoptosis protein (XIAP), a potent natural inhibitor of caspases.[1] The reduction in XIAP levels sensitizes cancer cells to apoptotic stimuli. Additionally, this compound can activate the p53 tumor suppressor pathway, leading to the transcription of pro-apoptotic and cell cycle arrest genes.

Data Presentation

Kinase Inhibitory Activity of this compound

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of purified human cyclin-dependent kinases.

| Kinase Complex | IC50 (nM) |

| Cdk2/cyclin E | 3 |

| Cdk2/cyclin A | 3 |

| Cdk5/p25 | 7 |

| Cdk1/cyclin B | 49 |

| Cdk4/cyclin D | 139 |

| Cdk7/cyclin H | 317 |

| Cdk9/cyclin T | 543 |

Data sourced from Cayman Chemical.[2]

Cellular Activity of this compound

The effective concentrations of this compound for inducing anti-proliferative effects vary across different cancer cell lines.

| Cell Line | Cancer Type | Effective Concentration Range (µM) | Observed Effects |

| A549, H1299, H460 | Non-Small Cell Lung Cancer | 0 - 10 | Suppression of cell growth, apoptosis, cell cycle arrest[1] |

| HCT116 | Colon Carcinoma | 0.5 - 4 | Inhibition of cell viability[3] |

| TNBC cell lines | Triple-Negative Breast Cancer | 2.5 - 10 | Induction of pyroptotic cell death |

Experimental Protocols

Cell Viability Assay

This protocol describes a method to assess the effect of this compound on the viability of adherent cancer cells using a resazurin-based assay.

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well clear-bottom black plates

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

Plate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with 0.1% DMSO) to the respective wells.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

Resazurin Staining:

-

Add 10 µL of resazurin solution to each well.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with medium only).

-

Normalize the fluorescence readings of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

-

Apoptosis Assay by Annexin V Staining

This protocol details the detection of apoptosis in this compound-treated cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.

-

Allow cells to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 or 48 hours).

-

-

Cell Harvesting:

-

Collect the culture medium (containing floating apoptotic cells).

-

Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., TrypLE™).

-

Combine the detached cells with the collected medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

-

Staining:

-

Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Annexin V-FITC positive, PI negative cells are in early apoptosis.

-

Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

-

Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes the analysis of cell cycle distribution in this compound-treated cells using propidium iodide staining and flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.

-

-

Cell Harvesting and Fixation:

-

Harvest both floating and adherent cells.

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in 1 mL of cold PBS.

-

While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 850 x g for 5 minutes.

-

Discard the ethanol and wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis of XIAP and p53

This protocol provides a method for detecting changes in the protein levels of XIAP and the phosphorylation status of p53 in response to this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-XIAP

-

Rabbit anti-p53

-

Rabbit anti-phospho-p53 (Ser15)

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound as desired.

-

Lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities and normalize to the loading control (β-actin).

-

Visualizations

Caption: this compound signaling pathways.

Caption: General experimental workflow.

References

Application Notes and Protocols: GW8510 in A549 Non-Small Cell Lung Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW8510 is a synthetic small molecule inhibitor of cyclin-dependent kinases (CDKs) that has demonstrated anti-tumor activity in non-small cell lung cancer (NSCLC) cells.[1] In the A549 human lung adenocarcinoma cell line, this compound has been shown to suppress cell growth, induce apoptosis, and cause cell cycle arrest.[1] The primary mechanism of action identified is the downregulation of the X-linked inhibitor of apoptosis (XIAP) at the transcriptional level.[1] These findings suggest that this compound may represent a promising therapeutic agent for NSCLC, and that XIAP is a key target in its mode of action.

This document provides detailed application notes and protocols for studying the effects of this compound in A549 cells.

Data Presentation

Summary of this compound Effects on A549 Cells

| Parameter | Effect of this compound | Quantitative Data |

| Cell Growth | Suppression of in vitro cell growth.[1] | IC50 values for this compound in A549 cells are not readily available in the cited literature. Treatment concentrations typically range from 0-10 µM.[1] |

| Apoptosis | Induction of apoptosis in a time- and dose-dependent manner.[1] | Specific percentages of apoptotic A549 cells at different this compound concentrations and time points are not detailed in the available literature. |

| Cell Cycle | Induction of cell cycle arrest in a time- and dose-dependent manner.[1] | The specific phase of cell cycle arrest (e.g., G1, S, G2/M) and the percentage of cells in each phase following this compound treatment are not specified in the cited literature. |

| XIAP Expression | Downregulation of XIAP protein and mRNA levels.[1] | Quantitative data on the fold-change in XIAP expression is not provided in the available literature. |

| Other Apoptotic Proteins | No detectable effect on the expression of Bax, Bak, or Bcl2.[1] | - |

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Caption: Mechanism of this compound in A549 cells.

Caption: Experimental workflow for studying this compound.

Experimental Protocols

A549 Cell Culture

Materials:

-

A549 cells (ATCC® CCL-185™)

-

F-12K Medium (ATCC® 30-2004™)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.25% (w/v) Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 cell culture flasks

-

6-well, 24-well, and 96-well cell culture plates

Protocol:

-

Maintain A549 cells in T-75 flasks with F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture cells when they reach 80-90% confluency.

-

To passage, wash cells with PBS, then add 2-3 mL of Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.

-

Neutralize trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension at 1,000 rpm for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.

Cell Viability Assay (MTT Assay)

Materials:

-

A549 cells

-

Complete F-12K medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0 to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

-

Replace the medium in the wells with the prepared this compound dilutions.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for XIAP

Materials:

-

A549 cells

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-XIAP, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Imaging system

Protocol:

-

Seed A549 cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-XIAP antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with anti-β-actin antibody as a loading control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

-

A549 cells

-

6-well plates

-

This compound

-